3-(Aminomethyl)oxan-3-ol
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Overview
Description
“3-(Aminomethyl)oxan-3-ol” is a chemical compound with the CAS Number: 1342771-66-7 . It has a molecular weight of 131.17 and its IUPAC name is 3-(aminomethyl)tetrahydro-2H-pyran-3-ol .
Molecular Structure Analysis
The InChI code for “3-(Aminomethyl)oxan-3-ol” is 1S/C6H13NO2/c7-4-6(8)2-1-3-9-5-6/h8H,1-5,7H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(Aminomethyl)oxan-3-ol” is an oil and it is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthetic Methodologies and Drug Discovery
Research efforts have focused on the development of catalytic enantioselective synthesis methodologies for 3,3-disubstituted oxindoles, which are significant in natural products, drugs, and pharmaceutically active compounds. These methodologies have enabled the efficient construction of complex molecules with potential applications in drug discovery and probe design. Notably, methods for the synthesis of 3-substituted 3-hydroxyoxindoles, 3-aminooxindoles, and other derivatives highlight the compound's role in diversifying synthetic libraries crucial for pharmaceutical research (Cao, Zhou, & Zhou, 2018).
Electrocatalytic Applications
N-Oxyl compounds, including derivatives related to 3-(Aminomethyl)oxan-3-ol, have been utilized as catalysts in the selective oxidation of organic molecules. These compounds are essential for both laboratory and industrial applications, offering insights into electrochemical catalysis and enabling a wide range of electrosynthetic reactions (Nutting, Rafiee, & Stahl, 2018).
Organocatalysis in Natural Product Synthesis
A novel organocatalytic approach for the aminooxygenation of oxindoles has been developed, leading to the synthesis of 3-hydroxyoxindole derivatives with high enantioselectivity. This method allows for the construction of oxygen-containing tetrasubstituted chiral centers, demonstrating the compound's utility in synthesizing biologically active molecules and natural products (Bui, Candeias, & Barbas, 2010).
Advanced Material Synthesis
The compound has been explored in the synthesis of advanced materials, such as carbon dots integrated with oxaliplatin for theranostic applications. This integration signifies the compound's role in developing materials that combine diagnostic and therapeutic functions, a key area in personalized medicine (Zheng et al., 2014).
Bioconjugation Techniques
In the field of bioconjugation, oxime chemistry utilizing aminooxy reagents has been highlighted for efficiently linking proteins and polysaccharides. This technique is pivotal for vaccine development, showcasing the compound's relevance in creating conjugate vaccines with significant immunogenicity (Lees, Sen, & López-Acosta, 2006).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . These represent various hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The compound is considered dangerous and has safety pictograms GHS05, GHS07 .
properties
IUPAC Name |
3-(aminomethyl)oxan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-4-6(8)2-1-3-9-5-6/h8H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXDACBECVMXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)oxan-3-ol | |
CAS RN |
1342771-66-7 |
Source
|
Record name | 3-(aminomethyl)oxan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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